molecular formula C23H23NO6 B557685 Fmoc-d-glu(oall)-oh CAS No. 204251-33-2

Fmoc-d-glu(oall)-oh

Cat. No. B557685
M. Wt: 409,4 g/mole
InChI Key: LRBARFFNYOKIAX-HXUWFJFHSA-N
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Scientific Research Applications

“Fmoc-d-glu(oall)-oh” is a type of Fmoc-amino acid . Fmoc stands for fluorenylmethyloxycarbonyl, which is a type of protecting group used in the synthesis of peptides . The “d-glu(oall)-oh” part refers to the specific amino acid that is being protected, in this case, D-glutamic acid .

This compound is used as a building block in solid phase peptide synthesis . The Fmoc group is used to protect the amino group during the synthesis process, preventing it from reacting until it is removed in a later step . The “oall” part refers to an allyl ester protecting group on the alpha carboxyl group of the glutamic acid . This allows for orthogonal deprotection, meaning it can be removed selectively in the presence of other protecting groups .

“Fmoc-d-glu(oall)-oh” is a type of Fmoc-amino acid used in peptide synthesis . Here are some potential applications based on its properties:

  • Peptide Synthesis

    • Fmoc-d-glu(oall)-oh is used as a building block in solid phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing it from reacting until it is removed in a later step .
    • The “oall” part refers to an allyl ester protecting group on the alpha carboxyl group of the glutamic acid . This allows for orthogonal deprotection, meaning it can be removed selectively in the presence of other protecting groups .
  • Synthesis of Head-to-Tail Cyclic Peptides

    • Fmoc-d-glu(oall)-oh can be used as an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides .
    • The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM , thereby facilitating the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .
  • Synthesis of Branched Esters and Amides

    • The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters and amides .
  • Synthesis of Lactones and Lactams

    • The α-allyl ester can also be selectively removed to facilitate the synthesis of lactones and lactams incorporating a glutamyl unit .

“Fmoc-d-glu(oall)-oh” is a type of Fmoc-amino acid used in peptide synthesis . Here are some potential applications based on its properties:

  • Peptide Synthesis

    • Fmoc-d-glu(oall)-oh is used as a building block in solid phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing it from reacting until it is removed in a later step .
    • The “oall” part refers to an allyl ester protecting group on the alpha carboxyl group of the glutamic acid . This allows for orthogonal deprotection, meaning it can be removed selectively in the presence of other protecting groups .
  • Synthesis of Head-to-Tail Cyclic Peptides

    • Fmoc-d-glu(oall)-oh can be used as an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides .
    • The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM , thereby facilitating the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .
  • Synthesis of Branched Esters and Amides

    • The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters and amides .
  • Synthesis of Lactones and Lactams

    • The α-allyl ester can also be selectively removed to facilitate the synthesis of lactones and lactams incorporating a glutamyl unit .

Safety And Hazards

Specific safety and hazard information for Fmoc-d-glu(oall)-oh is not provided in the available resources. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.


Future Directions

The future directions of Fmoc-d-glu(oall)-oh are not specified in the available resources. However, given its role in peptide synthesis, it may continue to be a valuable tool in the development of new peptides and proteins for therapeutic and research applications.


Please note that this analysis is based on the information available from the search results and may not include all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature may be necessary.


properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBARFFNYOKIAX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-glu(oall)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Monjas, MP Arce, R Leon, J Egea, C Pérez… - European Journal of …, 2017 - Elsevier
Previously, we have described N-Bz-L-Glu[NH-2-(1-benzylpiperidin-4-yl)ethyl]-O-nHex (IQM9.21, L-1) as an interesting multifunctional neuroprotective compound for the potential …
Number of citations: 24 www.sciencedirect.com
SD Zhang, G Liu, SQ Xia, P Wu… - Journal of Combinatorial …, 2002 - ACS Publications
A new “Meshed-Bag Gathered-Bunch” technology for the solid-phase synthesis of chemical libraries was developed. Using such technology, we synthesized muramyl dipeptide …
Number of citations: 15 pubs.acs.org
A Topai, P Breccia, F Minissi, A Padova, S Marini… - Bioorganic & medicinal …, 2012 - Elsevier
Among matrix metalloproteinases (MMPs), gelatinases MMP-2 (gelatinase A) and MMP-9 (gelatinase B) play a key role in a number of physiological processes such as tissue repair …
Number of citations: 13 www.sciencedirect.com
DTS Rijkers, JAJ den Hartog, RMJ Liskamp - Biopolymers, 2002 - Wiley Online Library
This report describes an optimized solid phase synthesis strategy for astressin and new derivatives thereof. The synthesis is based on 9‐fluorenylmethyloxycarbonyl/allyl/tert‐butyl …
Number of citations: 14 onlinelibrary.wiley.com
JC Widen, M Tholen, JJ Yim, A Antaris, KM Casey… - bioRxiv, 2019 - biorxiv.org
The greatest challenges for surgical management of cancer are precisely locating lesions and clearly defining the margins between tumors and normal tissues. This is confounded by …
Number of citations: 1 www.biorxiv.org
R Bellavita, A Maione, F Merlino, A Siciliano… - Pharmaceutics, 2022 - mdpi.com
Temporins are one of the largest families of antimicrobial peptides with both anti-inflammatory and antimicrobial activity. Herein, for a panel of cyclic temporin L isoform analogues, the …
Number of citations: 16 www.mdpi.com
T Peng, X Wang, Z Li, L Bi, J Gao, M Yang… - Molecular …, 2021 - ACS Publications
Targeting metastatic esophageal squamous cell carcinoma (ESCC) has been a challenge in clinical practice. Emerging evidence demonstrates that CXC chemokine receptor 4 (CXCR4…
Number of citations: 7 pubs.acs.org
S De ZHANG, G LIU, SQ XIA, P WU - Chinese Chemical Letters, 2002
Number of citations: 6
A Schmidt - 2017 - mediatum.ub.tum.de
The prostate specific membrane antigen (PSMA) was recognized as promising molecular target and enabled the development of radiolabeled tracer for prostate cancer imaging and …
Number of citations: 3 mediatum.ub.tum.de
M Reimann - 2017 - d-nb.info
SYNTHESE VON CYCLOPEPTIDEN UND ENDOGENEN FETTSÄUREESTERN Page 1 SYNTHESE VON CYCLOPEPTIDEN UND ENDOGENEN FETTSÄUREESTERN …
Number of citations: 2 d-nb.info

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